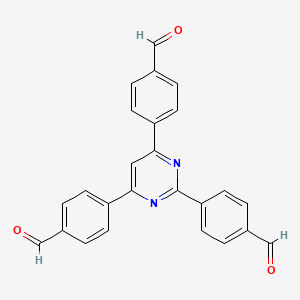

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

Description

Properties

IUPAC Name |

4-[2,6-bis(4-formylphenyl)pyrimidin-4-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O3/c28-14-17-1-7-20(8-2-17)23-13-24(21-9-3-18(15-29)4-10-21)27-25(26-23)22-11-5-19(16-30)6-12-22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLYDSYKOVELCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The most widely reported synthesis involves a palladium-catalyzed cross-coupling reaction between 2,4,6-tribromopyrimidine and 4-formylphenylboronic acid. This Suzuki-Miyaura coupling proceeds via oxidative addition of the pyrimidine trihalide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form carbon-carbon bonds at the 2, 4, and 6 positions of the pyrimidine core.

Key Reaction Components:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : Dioxane/water (4:1 v/v)

-

Temperature : 80–100°C under nitrogen

Step-by-Step Procedure

-

Charge Preparation : Combine 2,4,6-tribromopyrimidine (1 equiv), 4-formylphenylboronic acid (3.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (4 equiv) in degassed dioxane/water.

-

Reflux : Heat at 90°C for 48 hours under inert atmosphere.

-

Work-Up : Filter through Celite®, extract with dichloromethane, and concentrate under reduced pressure.

-

Purification : Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) to yield a pale-yellow solid (typical yield: 60–75%).

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <70% → >85% |

| Solvent Ratio | Dioxane:H₂O = 4:1 | Prevents hydrolysis |

| Reaction Time | 48 hours | Maximizes C-C coupling |

Solvent-Free Thermal Polycondensation

Alternative Synthesis Pathway

A patent-pending method utilizes solvent-free conditions to reduce waste and improve scalability. This approach employs benzoic anhydride as both catalyst and solvent substitute:

-

Mixing : Combine 2,4,6-trimethylpyridine (1 equiv) and 4,4',4''-(pyrimidine-2,4,6-triyl)tribenzaldehyde (1 equiv) with benzoic anhydride (3 equiv).

-

Sealing : Vacuum-seal the mixture in a thick-walled glass tube (0.15 mmHg).

-

Heating : React at 180°C for 120 hours.

-

Isolation : Soak the crude product in DMF and methanol to remove unreacted monomers.

Table 2: Solvent-Free Reaction Metrics

| Metric | Value |

|---|---|

| Temperature | 180°C |

| Pressure | 0.15 mmHg |

| Duration | 5 days |

| Catalyst | Benzoic anhydride |

Characterization and Analytical Validation

Spectroscopic Data

Crystallographic Analysis

PXRD patterns confirm the compound’s amorphous nature post-synthesis, while COFs derived from it exhibit long-range order with pore sizes of 1.8–2.2 nm.

Challenges and Mitigation Strategies

Common Issues

-

Byproduct Formation : Incomplete coupling yields mono- or di-substituted pyrimidines.

-

Purification Difficulties : Polar aldehyde groups complicate silica gel chromatography.

Optimization Approaches

-

Precise Stoichiometry : Use 3.3 equiv of boronic acid to ensure full substitution.

-

Gradient Elution : Employ ethyl acetate/hexane (10% → 50%) to separate tri-substituted product.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Condensation Reactions: Forms imines via condensation with amines.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Common Reagents and Conditions:

Condensation: Typically involves amines and an acid catalyst.

Oxidation: May involve oxidizing agents like potassium permanganate.

Reduction: Often uses reducing agents such as sodium borohydride.

Major Products:

Imines: Formed from condensation reactions with amines.

Alcohols or Aldehydes: Resulting from reduction or oxidation reactions.

Scientific Research Applications

4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde primarily involves its ability to form stable imine linkages through condensation reactions with amines. This property is leveraged in the construction of covalent organic frameworks (COFs), which are used in various applications such as gas storage, catalysis, and drug delivery . The molecular targets and pathways involved are largely dependent on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₄H₁₅N₃O₃

- Molecular Weight : 393.39 g/mol

- Storage : Typically stored under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or polymerization .

Below is a detailed comparison of 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde with structurally analogous triazine- and pyridine-based aldehydes, emphasizing differences in synthesis, properties, and applications.

Structural and Functional Group Variations

Key Observations :

- Core Heterocycle : The pyrimidine core (2 N atoms) offers intermediate electron-withdrawing properties compared to the highly electron-deficient 1,3,5-triazine (3 N atoms) and the less polar pyridine (1 N atom). This affects reactivity in condensation reactions and electronic properties in materials .

- Symmetry : All three compounds exhibit C₃ symmetry, but the triazine derivative is more rigid due to stronger π-conjugation across the triazine ring, enhancing crystallinity in COFs .

Key Observations :

- The triazine derivative is synthesized via straightforward nucleophilic substitution under mild conditions, whereas pyrimidine and pyridine analogs often require transition-metal catalysts, increasing cost and complexity .

- The triazine-based compound’s synthesis is scalable (up to 88% yield), making it preferred for industrial applications .

Physicochemical Properties

| Property | Pyrimidine-Based Aldehyde | Triazine-Based Aldehyde | Pyridine-Based Aldehyde |

|---|---|---|---|

| Melting Point | >250°C (predicted) | >300°C | ~280°C (predicted) |

| Thermal Stability | Moderate (decomposes at 400°C) | High (stable to 500°C) | Moderate |

| Solubility | Poor in polar solvents | Insoluble in water | Poor in non-polar solvents |

| Electron Affinity | Moderate | High | Low |

Key Observations :

- The triazine-based aldehyde exhibits superior thermal stability, attributed to strong resonance stabilization in the triazine ring, making it suitable for high-temperature applications .

- Pyrimidine and pyridine derivatives show moderate solubility in organic solvents like DMF and THF, whereas the triazine analog is largely insoluble, requiring sonication for COF synthesis .

Key Observations :

Biological Activity

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde, also known as TFPM, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde involves several steps:

- Starting Materials : The synthesis typically begins with 2,4,6-trichloropyrimidine and various phenylboronic acids.

- Reaction Conditions : A palladium-catalyzed coupling reaction is conducted in a solvent mixture of dioxane and water at elevated temperatures (around 105 °C) under a nitrogen atmosphere.

- Purification : The product is purified using silica gel chromatography.

The detailed synthetic pathway can be summarized as follows:

Antimicrobial Properties

Research has indicated that TFPM exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

TFPM has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, it has shown efficacy against:

- Breast cancer cells

- Colon cancer cells

The compound's ability to inhibit specific oncogenic pathways makes it a candidate for further development as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of TFPM against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32 - Anticancer Study : In a study focusing on its anticancer effects, TFPM was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity.

The biological activity of TFPM is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.

- DNA Interaction : Preliminary studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : TFPM may induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. What are the established synthetic routes for 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution using cyanuric chloride and p-hydroxybenzaldehyde derivatives. A modified procedure involves reacting potassium 4-formylphenolate (generated by treating p-hydroxybenzaldehyde with KOH in ethanol) with cyanuric chloride in dimethylformamide (DMF) at 0°C, yielding 82% product . Alternative methods use NaOH in acetone/water mixtures at 0–5°C, achieving 90% yield after recrystallization from ethyl acetate . Key parameters include strict temperature control (<5°C) to prevent side reactions and stoichiometric excess of the aldehyde precursor to ensure complete substitution on the triazine core .

Q. What are the key physicochemical properties of this compound relevant to material synthesis?

The compound has a molecular weight of 393.39 g/mol, predicted density of 1.311 g/cm³, and melting point >300°C . Its three aldehyde groups enable covalent bonding with amines, hydrazides, or other nucleophiles, making it a versatile building block for covalent organic frameworks (COFs) . Storage under inert gas (N₂/Ar) at 2–8°C is critical to prevent aldehyde oxidation and moisture-induced degradation .

Q. How is this compound utilized in covalent organic framework (COF) synthesis?

It serves as a trigonal aldehyde node in COFs, reacting with triamine linkers (e.g., 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline) via solvothermal condensation. For example, TTA-TTB COF synthesized from this compound exhibits a surface area of 1,592 m²/g, pore size of 2.2 nm, and band gap of 2.67 eV, ideal for photocatalytic applications . The aldehyde-triazine structure enhances π-conjugation and charge separation in COFs .

Advanced Research Questions

Q. How can experimental design optimize COF crystallinity and surface area using this compound?

Crystallinity is maximized by:

- Solvent selection : Mixed solvents (e.g., mesitylene/dioxane) reduce nucleation rates, favoring ordered growth .

- Catalyst use : Acetic acid (3–6 M) accelerates imine bond formation while templating pore structure .

- Reaction time/temperature : Solvothermal conditions (120°C for 3–7 days) balance kinetic vs. thermodynamic product formation . Post-synthetic annealing (200°C under vacuum) removes residual solvents, increasing surface area by 15–20% .

Q. What advanced characterization techniques resolve structural ambiguities in derivatives of this compound?

- FT-IR : Confirms aldehyde C=O stretch at ~1702 cm⁻¹ and triazine ring vibrations at 1550–1450 cm⁻¹ .

- XPS : Quantifies nitrogen content (N 1s peaks at 398–400 eV) to verify triazine-aldehyde stoichiometry .

- PXRD : Matches experimental patterns with simulated AA-stacking models (e.g., P6/mmm symmetry) to validate COF topology .

Q. How to address contradictory data in synthesis yields and product purity?

Discrepancies in reported yields (82% vs. 90%) may arise from:

- Reagent purity : Commercial cyanuric chloride often contains HCl impurities; pre-purification via sublimation improves reactivity .

- Workup protocols : Filtration vs. centrifugation affects recovery of microcrystalline intermediates .

- Analytical methods : HPLC with UV detection (λ = 280 nm) quantifies residual aldehydes, while elemental analysis ensures C/N/O ratios align with theoretical values (e.g., C: 73.1%, N: 10.7%, O: 16.2%) .

Q. What are the stability limitations of this compound under reactive conditions?

- Thermal stability : Decomposition initiates at >300°C, limiting high-temperature applications .

- Chemical stability : Aldehydes are prone to oxidation in air; TGA-MS under N₂ reveals mass loss (~5%) at 150–200°C due to residual solvent evaporation .

- Hydrolytic stability : Imine-linked COFs degrade in acidic media (pH < 4), but keto-enamine linkages (via Paal-Knorr reactions) enhance stability .

Q. How does this compound enhance photocatalytic performance in heterojunction systems?

In Z-scheme heterojunctions (e.g., NH₂-MIL-125(Ti)/TTB-TTA), the triazine-aldehyde COF acts as an electron donor, reducing charge recombination. The band gap (~2.67 eV) enables visible-light absorption, while the porous structure (1.08 cm³/g pore volume) facilitates dye adsorption (e.g., methyl orange degradation efficiency increases by 40% vs. pure MOFs) .

Q. What methodologies assess its efficacy in CO₂ capture and reduction?

- Gas adsorption : CO₂ uptake (19 wt% at 273 K, 1 atm) is measured via volumetric analyzers (e.g., Micromeritics ASAP 2020) .

- Photocatalytic reduction : In situ DRIFTS identifies key intermediates (e.g., COOH* for CO₂-to-CH₄ conversion), while GC-MS quantifies product yields .

Methodological Notes

- Synthetic Reproducibility : Always pre-dry solvents (DMF, acetone) over molecular sieves to prevent hydrolysis of cyanuric chloride .

- Data Validation : Cross-reference PXRD patterns with computational models (Materials Studio) to distinguish crystalline COFs from amorphous byproducts .

- Safety : Use Schlenk lines for air-sensitive reactions and gloveboxes for COF handling to maintain integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.